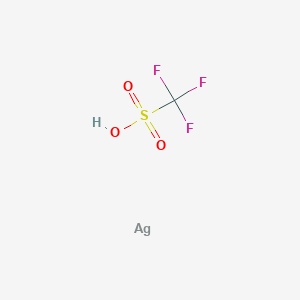

Silver trifluoromethanesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2923-28-6 |

|---|---|

Molecular Formula |

CHAgF3O3S |

Molecular Weight |

257.95 g/mol |

IUPAC Name |

silver;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

WCGIGOVLOFXAMG-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ag] |

Other CAS No. |

2923-28-6 |

Pictograms |

Corrosive; Irritant |

Related CAS |

1493-13-6 (Parent) |

Synonyms |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of Silver Triflate in Modern Organic Synthesis: A Technical Guide

Abstract

Silver trifluoromethanesulfonate (B1224126) (AgOTf), commonly known as silver triflate, has emerged as a powerful and versatile reagent in contemporary organic synthesis. Its unique properties as a potent Lewis acid, combined with the non-coordinating nature of the triflate anion, enable a wide spectrum of chemical transformations. This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, explores the multifaceted role of silver triflate in key organic reactions. We will delve into its applications in glycosylation, cyclization reactions, C-H bond activation, and protection group manipulations, providing quantitative data, detailed experimental protocols, and mechanistic insights through pathway diagrams to facilitate a comprehensive understanding of its utility and performance.

Introduction: The Unique Profile of Silver Triflate

Silver triflate is a white, crystalline solid with the chemical formula AgCF₃SO₃. It is appreciated for its high solubility in a range of organic solvents and its stability, although it can be light-sensitive. The triflate anion (CF₃SO₃⁻) is an excellent leaving group, making silver triflate a powerful source of the electrophilic silver(I) cation. This potent Lewis acidity is central to its catalytic activity, allowing it to activate a variety of functional groups.[1][2] Unlike some other Lewis acids, silver triflate is often effective in catalytic amounts and can be used under mild reaction conditions, which is a significant advantage in the synthesis of complex and sensitive molecules.[3][4]

Key Applications in Organic Synthesis

Glycosylation Reactions: Forging Complex Carbohydrate Linkages

The synthesis of oligosaccharides and glycoconjugates is a cornerstone of medicinal chemistry and chemical biology. Silver triflate has proven to be a mild and, in some instances, more efficient catalyst for glycosylation compared to more traditional promoters like trimethylsilyl (B98337) triflate (TMSOTf).[4][5] It is particularly effective in activating glycosyl trichloroacetimidates, leading to the formation of glycosidic bonds with high yields and stereoselectivity.[5][6]

Key Advantages in Glycosylation:

-

Mild Reaction Conditions: AgOTf-promoted glycosylations can often be carried out at low temperatures, which helps to minimize side reactions such as degradation and migration of protecting groups.[4][5]

-

High Yields: The use of silver triflate frequently results in excellent yields of the desired glycosylated products.[5]

-

Chemoselectivity: Silver triflate can exhibit high chemoselectivity, allowing for the glycosylation of specific hydroxyl groups in polyol acceptors.

Quantitative Data for AgOTf-Catalyzed Glycosylation:

| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Avermectin derivative | Catalytic | CH₂Cl₂ | -42 | 1 | 91 | [5] |

| Furanosyl trichloroacetimidate | Triol | Catalytic | CH₂Cl₂ | 0 | - | 78 | [5] |

| Various trichloroacetimidate donors | Various alcohol acceptors | 10-100 | CH₂Cl₂ | -42 to 0 | 0.5-1 | 73-95 | [5] |

Experimental Protocol: Typical AgOTf-Catalyzed Glycosylation

-

To a solution of the glycosyl donor (1.05 mmol) and the alcohol acceptor (1.0 mmol) in anhydrous dichloromethane (B109758) (5–8 mL), add 4 Å molecular sieves.

-

Stir the mixture at room temperature for approximately 15 minutes under a nitrogen atmosphere.

-

Cool the reaction mixture to -42 °C.

-

Add silver triflate (0.1–1.0 equivalent) to the cooled mixture, ensuring to protect the reaction from light.

-

Stir the reaction at this temperature for 30 to 60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Allow the mixture to warm to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Mechanistic Pathway: Glycosylation

Caption: AgOTf activates the glycosyl donor, facilitating nucleophilic attack by the alcohol acceptor to form the glycosidic bond.

Cyclization Reactions: Constructing Ring Systems

Silver triflate is a highly effective catalyst for a variety of cyclization reactions, particularly those involving the activation of alkynes. Its ability to coordinate with the π-system of the triple bond renders it susceptible to intramolecular nucleophilic attack, leading to the formation of diverse heterocyclic and carbocyclic frameworks.[7][8]

Examples of AgOTf-Catalyzed Cyclizations:

-

Synthesis of Isoquinolines: An unexpected and efficient synthesis of isoquinolines from 2-alkynylbenzaldehydes and 2-isocyanoacetates is catalyzed by silver triflate, with yields reaching up to 90%.[8][9]

-

Cyclopropenation of Internal Alkynes: AgOTf catalyzes the cyclopropenation of internal alkynes with donor-/acceptor-substituted diazo compounds, providing access to highly substituted cyclopropenes that are not readily synthesized via rhodium catalysis.[1]

-

Intramolecular Hydroamination: Silver triflate promotes the intramolecular hydroamination of unactivated alkenes, offering a route to various nitrogen-containing heterocycles.[10]

Quantitative Data for AgOTf-Catalyzed Cyclization Reactions:

| Substrate | Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Alkynylbenzaldehyde | 2-Isocyanoacetate | 10 | Acetonitrile (B52724) | Room Temp. | 2 | Isoquinoline | 90 | [8][9] |

| Internal Alkyne | Donor/Acceptor Diazo Compound | 5 | Dichloromethane | Room Temp. | 1-4 | Cyclopropene | up to 97 | [1] |

| 1,1-Disubstituted Alkenyl Amine | - | 10 | Toluene | 100 | 12 | 1,3-X,N-heterocycle | up to 99 | [10] |

Experimental Protocol: Synthesis of Isoquinolines

-

To a solution of 2-alkynylbenzaldehyde (0.2 mmol) in acetonitrile (2.0 mL) in a sealed tube, add 2-isocyanoacetate (0.24 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.24 mmol).

-

Stir the mixture for 5 minutes at room temperature.

-

Add silver triflate (10 mol%).

-

Stir the reaction mixture at room temperature for 2 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired isoquinoline.[8][9]

Logical Workflow: AgOTf-Catalyzed Cyclization of 2-Alkynylbenzaldehyde

Caption: Experimental workflow for the silver triflate-catalyzed synthesis of isoquinolines.

Role as an Additive in C-H Bond Activation

Direct C-H bond activation is a powerful strategy in organic synthesis for its atom and step economy. In many transition metal-catalyzed C-H activation reactions, silver salts, including silver triflate, play a crucial role as additives. They often act as halide scavengers, generating a more catalytically active, cationic transition metal species.[11]

Mechanism of Action in C-H Activation:

Silver triflate facilitates the abstraction of a halide ligand from a pre-catalyst (e.g., a rhodium or ruthenium complex), generating a vacant coordination site and a more electrophilic metal center. This cationic species is then more reactive towards C-H bond cleavage.

Signaling Pathway: Role of AgOTf in C-H Activation

Caption: AgOTf abstracts a halide from the precatalyst to generate a more reactive cationic species for C-H activation.

Acetylation and Other Protection Group Manipulations

Silver triflate is an efficient catalyst for the acetylation of a wide range of functional groups, including alcohols, phenols, amines, and thiols, using acetic anhydride (B1165640).[3] This method offers several advantages over traditional procedures, such as mild, solvent-free conditions, short reaction times, and high yields.[3][12]

Quantitative Data for AgOTf-Catalyzed Acetylation:

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Benzyl alcohol | 1 | 60 | 10 | 99 | [3] |

| Phenol | 1 | 60 | 15 | 98 | [3] |

| Aniline | 1 | 60 | 5 | 99 | [3] |

| Thiophenol | 1 | 60 | 20 | 95 | [3] |

Experimental Protocol: General Procedure for Acetylation

-

To the substrate (1.0 mmol) in a round-bottom flask, add acetic anhydride (1.2 mmol).

-

Add silver triflate (1 mol%).

-

Heat the reaction mixture to 60 °C and stir for the appropriate time (typically 5-20 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.[3]

Comparison with Other Lewis Acids

While numerous Lewis acids are available to the synthetic chemist, silver triflate often presents a unique combination of reactivity and mildness.

| Lewis Acid | Typical Applications | Strengths | Limitations |

| Silver Triflate (AgOTf) | Glycosylation, cyclization, C-H activation additive, acetylation | Mild conditions, high yields, good functional group tolerance | Light sensitive, cost can be a factor |

| Trimethylsilyl Triflate (TMSOTf) | Glycosylation, silyl (B83357) enol ether formation | Highly reactive, versatile | Can be too harsh for sensitive substrates, moisture sensitive |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Glycosylation, Friedel-Crafts reactions | Strong Lewis acid, widely available | Can cause substrate degradation, moisture sensitive |

| Scandium Triflate (Sc(OTf)₃) | Aldol reactions, Diels-Alder reactions | Water-tolerant, recyclable | Can be less reactive than other triflates |

Conclusion

Silver triflate has firmly established itself as a cornerstone catalyst in modern organic synthesis. Its ability to act as a potent yet mild Lewis acid enables a diverse array of transformations, from the intricate construction of complex glycosidic linkages to the efficient formation of heterocyclic and carbocyclic systems. Its role as a key additive in C-H activation further underscores its versatility. The high yields, mild reaction conditions, and broad substrate scope associated with many AgOTf-catalyzed reactions make it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of silver triflate are poised to expand even further.

References

- 1. Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds [organic-chemistry.org]

- 2. Silver Triflate (2923-28-6) at Nordmann - nordmann.global [nordmann.global]

- 3. Silver Triflate Catalyzed Acetylation of Alcohols, Thiols, Phenols, and Amines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Silver trifluoromethanesulfonate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on silver trifluoromethanesulfonate (B1224126) (also known as silver triflate or AgOTf), a versatile reagent in organic and inorganic synthesis. Its application spans from catalysis to the preparation of various chemical intermediates.

Core Chemical Properties

Silver trifluoromethanesulfonate is a white or colorless solid.[1] Key quantitative identifiers for this compound are summarized below, providing a quick reference for laboratory and research settings.

| Property | Value | References |

| CAS Number | 2923-28-6 | [1][2][3][4][5][6] |

| Molecular Weight | 256.94 g/mol | [2][3][5] |

| Molecular Formula | CF3SO3Ag | [2][4][5] |

| EC Number | 220-882-2 | [1] |

| Melting Point | 286 °C | [1][4] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct association between the compound's common name and its primary chemical identifiers, the CAS number and molecular weight. This visualization helps in understanding the fundamental data structure for this chemical entity.

Caption: Relationship between this compound and its key identifiers.

Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Silver(I) trifluoromethanesulfonate | CAgF3O3S | CID 76223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound CAS 2923-28-6 | 814325 [merckmillipore.com]

A Comprehensive Technical Guide to the Solubility of Silver Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of silver trifluoromethanesulfonate (B1224126) (AgOTf), a versatile and widely used reagent in modern organic and inorganic synthesis. A thorough understanding of its solubility is critical for reaction optimization, catalyst selection, and the development of robust chemical processes.

Core Concepts

Silver trifluoromethanesulfonate, also known as silver triflate, is a salt composed of a silver(I) cation (Ag⁺) and a trifluoromethanesulfonate anion (CF₃SO₃⁻). The triflate anion is a non-coordinating anion, which means it does not readily bind to the silver cation. This property, combined with the salt's solubility in many organic solvents, makes it an excellent source of "free" silver ions in non-aqueous media. This characteristic is pivotal in its application as a powerful Lewis acid and a halide abstracting agent, facilitating a wide range of chemical transformations.

Qualitative and Quantitative Solubility Data

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) | Notes and Citations |

| Acetone | C₃H₆O | Polar Aprotic | Very Soluble | Not Specified | [1] |

| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified | Soluble in water and some organic solvents including benzene.[2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble | Not Specified | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | Not Specified | [1] |

| Acetonitrile (B52724) | CH₃CN | Polar Aprotic | Soluble | Not Specified | Known for its high solubility in polar solvents, such as acetonitrile and methanol.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Not Specified | Noted for its high solubility in many organic solvents, including dichloromethane.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble | Not Specified | One source indicates slight solubility.[5] |

| Chloroform | CHCl₃ | Polar Aprotic | Modest Solubility | Not Specified | [5] |

| Nitromethane | CH₃NO₂ | Polar Aprotic | Soluble | Not Specified | Excellent solubility in a wide range of organic solvents, including nitromethane.[4] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in organic solvents can be achieved through several well-established experimental protocols. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.

Isothermal Equilibration-Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to prevent changes in solubility.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined by difference.

-

Calculation: The solubility is then calculated, typically in units of grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Isothermal Equilibration-Spectroscopic/Chromatographic Method

This method is suitable for more accurate and lower concentration measurements.

Methodology:

-

Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method.

-

Phase Separation: The undissolved solid is removed.

-

Dilution: A known aliquot of the saturated solution is carefully diluted with a known volume of the pure solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): If the compound has a suitable chromophore or can be derivatized. A calibration curve is prepared using standards of known concentration.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the concentration of silver ions. This is a highly sensitive and accurate method.

-

-

Calculation: The original solubility is calculated by taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

General Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid in a liquid solvent.

Logical Relationship in Halide Abstraction Reactions

The solubility of this compound is a key factor in its use for halide abstraction, a common application in organic synthesis. The following diagram illustrates the logical relationship in this process.

Caption: Logical flow of a halide abstraction reaction driven by the solubility of AgOTf and insolubility of AgX.

Conclusion

This compound exhibits broad solubility in a range of common organic solvents, a characteristic that is fundamental to its utility in synthetic chemistry. While precise quantitative solubility data remains sparse in the literature, the qualitative understanding allows for its effective use in numerous applications. The experimental protocols outlined provide a framework for researchers to determine solubility values for specific solvent systems and conditions, enabling more precise control over reaction parameters and process development.

References

The Enduring Power of Silver: An In-depth Technical Guide to the Lewis Acidity of Silver Trifluoromethanesulfonate

For Immediate Release

A Deep Dive into the Catalytic Core of Silver Trifluoromethanesulfonate (B1224126) for Researchers, Scientists, and Drug Development Professionals

Silver trifluoromethanesulfonate (AgOTf), a seemingly simple salt, has established itself as a remarkably versatile and powerful Lewis acid catalyst in the landscape of modern organic synthesis. Its efficacy stems from a unique combination of a highly electrophilic silver(I) cation and a weakly coordinating trifluoromethanesulfonate (triflate) anion. This guide provides a comprehensive technical overview of the principles governing its Lewis acidity, quantitative measures for its assessment, detailed experimental protocols for key transformations, and a visualization of its catalytic cycles.

The Foundation of Lewis Acidity in AgOTf

The Lewis acidity of this compound is fundamentally derived from the electronic properties of the silver(I) cation. As a cation, Ag⁺ possesses a vacant orbital, enabling it to act as an electron pair acceptor, the defining characteristic of a Lewis acid.[1][2] The triflate anion (OTf⁻) is a superb leaving group and is non-coordinating, which means it has a very weak interaction with the silver cation. This leaves the Ag⁺ ion highly accessible and electrophilic, ready to interact with and activate a wide range of organic substrates.[3]

This potent Lewis acidity allows AgOTf to catalyze a diverse array of chemical reactions, including but not limited to intramolecular additions, glycosylations, and various cyclization reactions, making it an invaluable tool in the synthesis of complex molecules for drug discovery and materials science.[3][4]

Quantitative Assessment of Lewis Acidity

While the catalytic prowess of AgOTf is widely acknowledged, a standardized quantitative value for its Lewis acidity on common scales is not consistently reported in the literature. However, we can understand its relative strength by examining established methods for quantifying Lewis acidity and comparing the performance of other Lewis acids.

One of the most common experimental techniques for determining Lewis acidity is the Gutmann-Beckett method .[1] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon interaction with a Lewis acid. The Lewis acidity is then expressed as an Acceptor Number (AN), calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.[1]

To provide a framework for the Lewis acidity of AgOTf, the following table presents the Acceptor Numbers for a range of common Lewis acids.

| Lewis Acid | Acceptor Number (AN) |

| Hexane | 0 |

| TiCl₄ | 70 |

| B(C₆F₅)₃ | 82 |

| AlCl₃ | 87 |

| BF₃ | 89 |

| SbCl₅ | 100 |

| BI₃ | 115 |

| Data sourced from various chemical literature.[1] |

While a specific AN for AgOTf is not provided, its catalytic activity in reactions typically promoted by strong Lewis acids suggests it is a significantly potent Lewis acid. The choice of a Lewis acid often depends on the specific reaction, with "softer" Lewis acids like Ag(I) being particularly effective in activating π-systems such as alkenes and alkynes.

Key Experimental Protocols

The following sections provide detailed methodologies for two representative reactions catalyzed by this compound, showcasing its practical application in organic synthesis.

Catalytic Aza-Nazarov Cyclization

This reaction demonstrates the ability of AgOTf to catalyze the formation of α-methylene-γ-lactam heterocycles, which are important structural motifs in medicinal chemistry.[5][6]

Reaction Scheme:

Imines + α,β-unsaturated acyl chlorides → α-methylene-γ-lactam heterocycles

Materials:

-

Imine (e.g., 3,4-dihydroisoquinoline)

-

α,β-unsaturated acyl chloride

-

This compound (AgOTf)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the imine (1.0 equiv).

-

Dissolve the imine in acetonitrile.

-

Add this compound (20 mol %).

-

Add the α,β-unsaturated acyl chloride (1.1 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-methylene-γ-lactam.[5]

Intramolecular Hydroalkoxylation of Unactivated Olefins

This protocol illustrates the use of AgOTf in catalyzing the intramolecular addition of an alcohol to an unactivated double bond, a powerful method for the synthesis of cyclic ethers.

Reaction Scheme:

Unsaturated alcohol → Cyclic ether

Materials:

-

Unsaturated alcohol (e.g., 2,2-diphenyl-4-hexene-1-ol)

-

This compound (AgOTf)

-

1,2-Dichloroethane (DCE)

-

Standard laboratory glassware and reflux setup

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the unsaturated alcohol (1.0 equiv) in 1,2-dichloroethane.

-

Add this compound (5 mol %) to the solution.

-

Heat the reaction mixture to 83 °C (reflux) and maintain for 15 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the cyclic ether product.

Catalytic Mechanisms and Logical Workflows

The catalytic activity of this compound is best understood by visualizing its interaction with the substrate at a molecular level. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. BJOC - Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles [beilstein-journals.org]

- 3. What is this compound (AgOTf) | lookchem [lookchem.com]

- 4. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Silver Trifluoromethanesulfonate

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. Silver trifluoromethanesulfonate (B1224126) (AgOTf), a versatile and reactive catalyst, requires stringent safety protocols due to its hazardous properties. This guide provides an in-depth overview of the safety and handling precautions for silver trifluoromethanesulfonate, incorporating quantitative data, detailed experimental protocols, and visual workflows to minimize risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is also known to cause irritation to the respiratory system.[2][3] Chronic exposure to silver salts, including this compound, can lead to argyria, a condition characterized by a permanent blue-gray discoloration of the skin, eyes, and internal organs.[4]

GHS Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 2923-28-6 | [2][4][7] |

| Molecular Formula | CF3SO3Ag | |

| Molecular Weight | 256.92 g/mol | |

| Appearance | White to light beige powder | [4] |

| Odor | Odorless | [4] |

| Melting Point | 356 °C (672.8 °F) | [2] |

| Solubility in Water | Soluble | |

| Stability | Stable under normal temperatures and pressures. Sensitive to light and moisture.[4] |

Exposure Limits

Adherence to established exposure limits is critical to prevent adverse health effects.

| Parameter | Value | Organization |

| Permissible Exposure Limit (PEL) | 0.01 mg/m³ (as Ag) | OSHA[5] |

| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ (as Ag) | NIOSH[5] |

| Threshold Limit Value (TLV) | 0.01 mg/m³ (as Ag compounds) | ACGIH[5] |

Safe Handling and Storage Protocols

4.1. Engineering Controls

The primary method for controlling exposure is through well-designed engineering controls.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Isolation: Where possible, enclose or isolate the emission source to physically separate the worker from the hazard.[1]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may also be necessary.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] An impervious apron or suit may be required for situations with a high risk of exposure.[1]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator must be used.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

4.3. Handling Procedures

-

Avoid all personal contact, including inhalation.[1]

-

Minimize dust generation and accumulation.[4]

-

Keep the container tightly closed when not in use.[4]

-

Do not ingest or inhale the substance.

-

Store protected from light and moisture.[4]

-

Use only in a chemical fume hood.

-

Wash hands thoroughly after handling.[4]

4.4. Storage Requirements

-

Store in a tightly closed, original container.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]

-

The substance is light and moisture sensitive and should be stored accordingly.[1][4]

Emergency Procedures

5.1. First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4] |

5.2. Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Minor Spill:

-

Remove all ignition sources.[1]

-

Clean up spills immediately.[1]

-

Avoid contact with skin and eyes.[1]

-

Use appropriate personal protective equipment.[1]

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4]

-

Provide ventilation.[4]

Major Spill:

-

Evacuate the area and move upwind.[1]

-

Alert the fire brigade and inform them of the location and nature of the hazard.[1]

-

Wear full-body protective clothing and a self-contained breathing apparatus.[1]

-

Prevent the spillage from entering drains or water courses.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide. Do not use water as it reacts to produce toxic and corrosive hydrogen fluoride (B91410).

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, hydrogen fluoride gas, and oxides of sulfur and silver.[3]

Disposal Considerations

Dispose of this compound and its container as hazardous waste in a manner consistent with federal, state, and local regulations.[1] Do not allow the chemical to enter drains. Where possible, recycling or reuse should be considered.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, it is known to cause burns by all exposure routes. Chronic inhalation or ingestion of silver salts can lead to argyria.[4] There is no indication of carcinogenicity to humans.[5]

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

-

Strong oxidizing agents[4]

-

Strong acids and bases[1]

-

Moisture[4]

-

Acid chlorides, acid anhydrides, and chloroformates[1]

-

Nitric acid and ethanol (B145695) (can form explosive silver fulminate)[1]

-

Acetylene and nitromethane (B149229) (can form explosive compounds)[1]

By adhering to the comprehensive safety and handling protocols outlined in this guide, researchers and scientists can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Silver(I) trifluoromethanesulfonate | CAgF3O3S | CID 76223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 三氟甲磺酸银-三氟甲烷磺酸银, 99 [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

A Guide to the Synthesis and Preparation of Silver Trifluoromethanesulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Silver trifluoromethanesulfonate (B1224126), often abbreviated as AgOTf or silver triflate, is a versatile and widely utilized reagent in modern organic and inorganic chemistry.[1][2] Its unique properties, including high solubility in a range of organic solvents and the non-coordinating nature of the triflate anion, make it an indispensable tool for a variety of chemical transformations.[2] This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of silver trifluoromethanesulfonate, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.

Synthetic Approaches to this compound

Several synthetic routes to this compound have been established, with the most common methods involving the reaction of trifluoromethanesulfonic acid with a silver salt, such as silver carbonate or silver oxide. A more recent approach utilizes silver fluoride (B91410) as a precursor. Each method offers distinct advantages and considerations in terms of yield, purity, and reaction conditions.

Table 1: Comparison of Synthesis Methods for this compound

| Starting Material | Reagents | Solvent | Reaction Time & Temperature | Yield | Purity | Reference |

| Silver Carbonate (Ag₂CO₃) | Trifluoromethanesulfonic acid, Water | 1,1,2-trichloro-1,2,2-trifluoroethane | Not specified | ~84% (calculated from reported mass) | Melting Point: 336-338 °C | [3] |

| Silver(I) Oxide (Ag₂O) | Trifluoromethanesulfonic acid | Not specified | Not specified | 98% | Not specified | [1] |

| Silver Fluoride (AgF) | p-Trifluoromethylbenzoic acid trifluoromethylthioester | Acetonitrile (B52724) | 36 hours at 15 °C | 72.5% | Not specified | [4] |

| Silver Fluoride (AgF) | p-Benzylacid trifluoromethylthioester | Dimethyl sulfoxide | 24 hours at 35 °C | 67.8% | Not specified | [4] |

| Silver Fluoride (AgF) | Trifluoromethyl dodecanoate (B1226587) thioester | 1,4-Dioxane | 18 hours at room temperature | 47.7% | Not specified | [4] |

| Silver Fluoride (AgF) | p-Trifluoromethyl thioester | Dichloromethane | 36 hours at 15 °C | 48.5% | Not specified | [4] |

| Silver Fluoride (AgF) | p-Trifluoromethyl thioester | Toluene | 10 hours at 50 °C | 43.4% | Not specified | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis from Silver Carbonate

This method, adapted from PrepChem, details the synthesis of this compound from silver carbonate and trifluoromethanesulfonic acid.[3]

Materials:

-

Silver carbonate (Ag₂CO₃)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Deionized water

-

1,1,2-trichloro-1,2,2-trifluoroethane

Procedure:

-

Dissolve 14.60 g (0.097 mol) of trifluoromethanesulfonic acid in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane in a suitable flask.

-

Slowly add 13.42 g (0.052 mol) of silver carbonate to the solution.

-

Add small amounts of deionized water, totaling 30 ml, during the addition of silver carbonate to facilitate the reaction.

-

After the addition is complete, filter the solution to remove any residual solids.

-

Separate the organic and aqueous phases of the filtrate.

-

Evaporate the aqueous phase to dryness to obtain the crude this compound.

-

Dissolve the resulting salt in 50 ml of deionized water and filter the solution.

-

Evaporate the filtrate to dryness.

-

Dry the final product in a vacuum oven at 140 °C for four hours.

Characterization:

Protocol 2: Synthesis from Silver(I) Oxide

This improved method, noted for its high yield, utilizes silver(I) oxide as the silver source.[1]

Materials:

-

Silver(I) oxide (Ag₂O)

-

Dilute trifluoromethanesulfonic acid (CF₃SO₃H)

Procedure:

-

React dilute trifluoromethanesulfonic acid with silver(I) oxide. (Note: Specific concentrations and stoichiometry are not detailed in the source material, but would typically involve a stoichiometric or slight excess of the acid to ensure complete reaction of the silver oxide).

-

The reaction produces this compound and water.

-

Isolate the product, likely through filtration and evaporation of water, to yield the final product.

Protocol 3: Synthesis from Silver Fluoride and Trifluoromethylthioester

This novel approach offers a cost-effective and environmentally conscious alternative for the synthesis of this compound.[4] The following is a representative example from the patent literature.

Materials:

-

Silver fluoride (AgF)

-

p-Trifluoromethylbenzoic acid trifluoromethylthioester

-

Acetonitrile

Procedure:

-

In a 10 mL reaction tube equipped with a magnetic stirrer, add 127 mg (1 mmol) of silver fluoride and 274 mg (1.0 mmol) of p-trifluoromethylbenzoic acid trifluoromethylthioester.

-

Add 3.0 mL of acetonitrile to the reaction tube.

-

Seal the reaction tube and place it on a magnetic stirrer.

-

Stir the reaction mixture at 15 °C for 36 hours.

-

Following the reaction period, separate and purify the product to obtain silver (I) trifluoromethanesulfonate. (Note: The source does not specify the separation and purification method, but it would likely involve filtration to remove any solid byproducts and evaporation of the solvent, followed by recrystallization or washing to purify the product).

Synthesis Workflows

The following diagrams illustrate the experimental workflows for the described synthetic methods.

Caption: Workflow for the synthesis of this compound from silver carbonate.

Caption: A simplified workflow for the high-yield synthesis from silver(I) oxide.

Caption: General workflow for the synthesis using silver fluoride and a trifluoromethylthioester.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of synthetic route will depend on factors such as desired yield and purity, cost of starting materials, and available laboratory equipment. The traditional methods utilizing silver carbonate and silver oxide are robust and high-yielding. The newer approach with silver fluoride presents a promising alternative with potential economic and environmental benefits. This guide provides the necessary foundational information for researchers and professionals to select and implement the most suitable method for their specific needs in the synthesis of this important chemical reagent.

References

Silver Triflate as a Halide Abstraction Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver triflate (AgOTf), the silver salt of trifluoromethanesulfonic acid, is a versatile and powerful reagent in modern organic synthesis. Its efficacy stems from its strong Lewis acidity and the non-coordinating nature of the triflate anion, which allows for the generation of highly reactive cationic intermediates. A primary application of silver triflate is as a halide abstraction agent. The high affinity of the silver(I) cation for halides (Cl⁻, Br⁻, I⁻) drives the formation of insoluble silver halides, thereby promoting reactions that are otherwise sluggish or require harsh conditions. This guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of silver triflate for halide abstraction.

Core Mechanism of Halide Abstraction

The fundamental principle behind silver triflate's utility as a halide abstraction reagent lies in a metathesis reaction. When an organic halide (R-X) is treated with silver triflate, the silver ion coordinates to the halogen atom. This interaction facilitates the cleavage of the carbon-halogen bond, leading to the formation of a carbocationic intermediate and the precipitation of the corresponding silver halide (AgX). The triflate anion, being a poor nucleophile, does not typically interfere with the subsequent reactions of the carbocation. This process effectively replaces a halide with a highly labile triflate group or generates a reactive carbocation that can be trapped by a suitable nucleophile.[1]

The general mechanism can be visualized as follows:

Caption: General mechanism of halide abstraction by silver triflate.

Applications in Organic Synthesis

The ability of silver triflate to generate reactive carbocationic species has been exploited in a wide range of organic transformations. Key application areas include glycosylation reactions, Friedel-Crafts alkylations, and various cyclization reactions.

Glycosylation Reactions

Silver triflate is a highly effective promoter for the synthesis of glycosides, which are crucial components of many biologically active molecules. In this context, it is often used to activate glycosyl donors bearing a halide or other suitable leaving group at the anomeric position. The abstraction of the halide by silver triflate generates a reactive oxocarbenium ion, which is then trapped by a glycosyl acceptor (an alcohol).

Quantitative Data for Silver Triflate-Promoted Glycosylation

| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Avermectin derivative | CH₂Cl₂ | -42 | 91 | [2] |

| Furanosyl trichloroacetimidate | Triol | CH₂Cl₂ | 0 | 78 | [2] |

| 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside | CH₂Cl₂ | -20 | 85 | N/A |

| Ethyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxycarbonylamino)-β-D-glucopyranoside | 2-(trimethylsilyl)ethyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | CH₂Cl₂/MeCN | -45 | 82 | [3] |

Experimental Protocol: Silver Triflate-Promoted Fucosylation [4]

This protocol describes the fucosylation of an amino acid derivative using a fucosyl trichloroacetimidate donor.

-

Materials:

-

2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (Fucosyl Donor)

-

Fmoc-Ser-OtBu (Glycosyl Acceptor)

-

Silver triflate (AgOTf)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂,)

-

Activated 4 Å Molecular Sieves

-

-

Procedure:

-

To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equivalent).

-

Dissolve the acceptor in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve the fucosyl donor (1.2 equivalents) in anhydrous CH₂Cl₂.

-

Slowly add the solution of the fucosyl donor to the cooled acceptor solution via cannula or syringe.

-

In another flask, prepare a solution of silver triflate (0.2 equivalents) in anhydrous CH₂Cl₂.

-

Add the silver triflate solution dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Allow the mixture to warm to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and insoluble salts.

-

Wash the Celite® pad with CH₂Cl₂.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fucosylated product.

-

Caption: Experimental workflow for silver triflate-promoted fucosylation.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction that involves the alkylation of an aromatic ring. Silver triflate can be used to promote this reaction by abstracting a halide from an alkyl halide, generating a carbocation that then acts as the electrophile in an electrophilic aromatic substitution. While strong Lewis acids like AlCl₃ are traditionally used, silver triflate offers a milder alternative.

Quantitative Data for Silver Triflate in Friedel-Crafts Type Reactions

| Aromatic Substrate | Alkylating/Acylating Agent | Co-catalyst | Solvent | Temperature | Yield (%) | Reference |

| Anisole (B1667542) | Valeroyl anhydride (B1165640) | GaCl₃ | Dichloromethane | Room Temp | 91 | [5] |

| Benzene | t-Butyl chloride | None | Nitromethane | Room Temp | ~90 | [6] |

| Toluene | 2-Bromopropane | None | 1,2-Dichloroethane | 25°C | Moderate | N/A |

Experimental Protocol: Silver Triflate/Gallium Trichloride (B1173362) Catalyzed Friedel-Crafts Acylation [5]

This protocol details a catalytic Friedel-Crafts acylation where silver perchlorate (B79767) (a close analog of silver triflate in this context) is used to generate the active catalytic species.

-

Materials:

-

Anisole

-

Valeroyl anhydride

-

Gallium trichloride (GaCl₃)

-

Silver perchlorate (AgClO₄) or Silver triflate (AgOTf)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Stir a mixture of GaCl₃ (0.04 mmol) and AgClO₄ (0.08 mmol) in dichloromethane (0.5 mL) for 30 minutes at room temperature.

-

In a separate flask, prepare a solution of anisole (0.4 mmol) and valeroyl anhydride (0.8 mmol) in dichloromethane (1.0 mL).

-

Add the anisole/valeroyl anhydride solution to the catalyst mixture.

-

Stir the reaction mixture for 20 hours at room temperature.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Perform a standard aqueous workup.

-

Purify the crude product by preparative Thin Layer Chromatography (TLC) on silica gel to afford 1-(4-methoxyphenyl)-1-pentanone.

-

Cyclization Reactions

Silver triflate is also instrumental in promoting a variety of cyclization reactions. By abstracting a halide from a suitable precursor, it can initiate an intramolecular reaction to form cyclic products. This strategy is particularly useful for the synthesis of complex heterocyclic and carbocyclic frameworks. For instance, silver-catalyzed cascade cyclizations have been developed for the synthesis of 4-aminotetrahydrocarbazole, a core structure in various alkaloids.[7]

Quantitative Data for Silver Triflate-Catalyzed Cyclization Reactions

| Substrate | Product | Solvent | Temperature | Yield (%) | Reference |

| 2-Amino-6-propargylamineazines | Iminoimidazoazines | Dioxane | 100°C | 70-90 | [8] |

| N-(prop-2-yn-1-yl)pyridin-2-amines | 3-methylimidazo[1,2-a]pyridines | Toluene | 80°C | 80-95 | N/A |

Conclusion

Silver triflate is a highly effective and versatile reagent for halide abstraction in organic synthesis. Its ability to generate reactive carbocationic intermediates under mild conditions has made it an invaluable tool for a wide array of transformations, including glycosylations, Friedel-Crafts reactions, and complex cyclizations. The precipitation of insoluble silver halides provides a strong thermodynamic driving force for these reactions. The protocols and data presented in this guide highlight the practical utility of silver triflate for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and consideration of reaction conditions are crucial for achieving optimal results with this powerful reagent.

References

- 1. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Silver-Catalyzed Organic Reactions for Researchers and Drug Development Professionals

Introduction

Silver catalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering unique reactivity and selectivity for a wide range of transformations. Its relatively low cost and toxicity compared to other precious metals like palladium and rhodium make it an attractive option for both academic research and industrial applications, including drug development. This technical guide provides an in-depth overview of key silver-catalyzed organic reactions, complete with experimental protocols, quantitative data, and mechanistic insights to aid researchers, scientists, and drug development professionals in harnessing the full potential of this burgeoning field.

Core Concepts in Silver Catalysis

Silver catalysts, typically in the +1 oxidation state (Ag(I)), primarily function as soft Lewis acids. They exhibit a strong affinity for π-systems, such as alkenes and alkynes, activating them towards nucleophilic attack. This fundamental principle underpins a vast array of synthetic methodologies. Furthermore, silver salts can act as oxidants or play a crucial role as additives in other transition-metal-catalyzed reactions, often facilitating the generation of the active catalytic species.[1]

Key areas where silver catalysis has made significant contributions include:

-

C-H Activation/Functionalization: The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic efficiency. Silver catalysts have been instrumental in promoting the formation of new carbon-carbon and carbon-heteroatom bonds through C-H activation pathways.[2][3]

-

Cyclization Reactions: The construction of carbocyclic and heterocyclic scaffolds is of paramount importance in medicinal chemistry. Silver catalysis excels in promoting a variety of intramolecular cyclization reactions, providing access to complex molecular architectures from relatively simple starting materials.[4]

-

Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is critical in drug development. Chiral silver complexes have been successfully employed as catalysts in a range of asymmetric transformations, including aldol (B89426) reactions, cycloadditions, and Mannich reactions, affording products with high levels of stereocontrol.[5][6]

Key Silver-Catalyzed Reactions: Data and Protocols

This section details prominent silver-catalyzed reactions, presenting quantitative data in a structured format for easy comparison and providing detailed experimental protocols for selected transformations.

Silver-Catalyzed C-H Activation and Arylation

Silver-mediated C-H activation enables the direct formation of C-C bonds, offering an atom-economical alternative to traditional cross-coupling methods. While often used in conjunction with other transition metals like palladium, silver can also act as the primary C-H bond activator.[7][8]

Quantitative Data: Silver-Mediated C-H Arylation

| Entry | Aryl Halide | Arene | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | Benzene | Pd(OAc)₂, Ag₂CO₃, PPh₃ | Toluene | 110 | 85 | J. Am. Chem. Soc. 2007, 129, 9879-9888 |

| 2 | 4-Iodotoluene (B166478) | Pentafluorobenzene (B134492) | Pd(OAc)₂, Ag₂CO₃, XPhos | Dioxane | 60 | 92 | [7] |

| 3 | 1-Iodonaphthalene | Thiophene | PdCl₂(PPh₃)₂, AgOAc | DMA | 120 | 78 | Org. Lett. 2010, 12, 4944-4947 |

| 4 | 4-Bromoanisole | Furan | Pd(TFA)₂, Ag₂CO₃, DavePhos | Toluene | 100 | 88 | Chem. Sci. 2012, 3, 221-225 |

Experimental Protocol: Silver-Mediated C-H Arylation of Pentafluorobenzene with 4-Iodotoluene [7]

-

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

-

Silver(I) carbonate (Ag₂CO₃, 1.0 mmol)

-

4-Iodotoluene (1.0 mmol)

-

Pentafluorobenzene (3.0 mmol)

-

Anhydrous dioxane (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, XPhos, and Ag₂CO₃.

-

Add 4-iodotoluene and anhydrous dioxane.

-

Finally, add pentafluorobenzene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 60 °C for 16 hours with vigorous stirring.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the desired biaryl product.

-

Silver-Catalyzed Intramolecular Cyclization

Silver catalysts are highly effective in promoting the cyclization of various functionalized alkynes and allenes, leading to the formation of diverse heterocyclic and carbocyclic frameworks.[2][9]

Quantitative Data: Silver-Catalyzed Intramolecular Cyclization of Epoxide-Propargylic Esters [9]

| Entry | Substrate R¹ | Substrate R² | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. |

| 1 | Ph | H | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 85 | >20:1 |

| 2 | 4-MeC₆H₄ | H | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 82 | >20:1 |

| 3 | 4-ClC₆H₄ | H | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 88 | >20:1 |

| 4 | Ph | Me | AgNTf₂ (10) | p-TsOH (10) | DCE/MeOH | 60 | 75 | >20:1 |

Experimental Protocol: Silver(I)-Catalyzed Intramolecular Cyclization of an Epoxide-Propargylic Ester [9]

-

Materials:

-

N-tethered epoxide-propargylic ester (0.1 mmol)

-

Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂, 0.01 mmol, 10 mol%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 mmol, 10 mol%)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE, 0.5 mL)

-

Anhydrous methanol (B129727) (MeOH, 0.5 mL)

-

-

Procedure:

-

To a dry reaction vial, add the N-tethered epoxide-propargylic ester, AgNTf₂, and p-TsOH·H₂O.

-

Under an inert atmosphere (e.g., argon), add anhydrous DCE and anhydrous MeOH.

-

Seal the vial and heat the reaction mixture at 60 °C for 1 hour with stirring.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the 1,4-oxazine derivative.

-

Asymmetric Silver-Catalyzed Aldol Reaction

The development of asymmetric methodologies is crucial for the synthesis of chiral molecules. Silver catalysts, in conjunction with chiral ligands, have proven effective in catalyzing enantioselective aldol reactions.[10][11]

Quantitative Data: Asymmetric Silver-Catalyzed Aldol Reaction [11]

| Entry | Aldehyde | Silyl (B83357) Enol Ether | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | (R)-BINAP | AgF | THF | -20 | 85 | 92 (R) |

| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | (R)-BINAP | AgF | THF | -20 | 90 | 95 (R) |

| 3 | 2-Naphthaldehyde | 1-(Trimethylsilyloxy)cyclohexene | (R)-BINAP | AgF | THF | -20 | 88 | 93 (R) |

| 4 | Cyclohexanecarboxaldehyde | 1-(Trimethylsilyloxy)cyclopentene | (S)-BINAP | AgF | THF | -20 | 75 | 88 (S) |

Experimental Protocol: Asymmetric Silver-Catalyzed Aldol Reaction

-

Materials:

-

Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP, 0.055 mmol)

-

Silver(I) fluoride (B91410) (AgF, 0.05 mmol)

-

Aldehyde (1.0 mmol)

-

Silyl enol ether (1.2 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral phosphine ligand and AgF in anhydrous THF.

-

Stir the mixture at room temperature for 30 minutes to form the chiral silver complex.

-

Cool the reaction mixture to the specified temperature (e.g., -20 °C).

-

Add the aldehyde to the reaction mixture.

-

Slowly add the silyl enol ether dropwise over 10 minutes.

-

Stir the reaction mixture at the same temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral aldol adduct.

-

Mechanistic Pathways and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following section provides a generalized overview of the catalytic cycles for key silver-catalyzed reactions, visualized using the DOT language for Graphviz.

Catalytic Cycle of Silver-Catalyzed C-H Activation/Arylation

In many palladium-catalyzed C-H arylations, silver salts act as crucial additives. A proposed mechanism involves a synergistic interplay between palladium and silver, where a heterodimeric Pd-Ag species is the active catalyst.[12][13] The silver(I) center is believed to facilitate the C-H activation step.

Caption: Proposed catalytic cycle for Pd/Ag-cocatalyzed C-H arylation.

Catalytic Cycle of Silver-Catalyzed Intramolecular Cyclization of Alkynes

Silver(I) catalysts activate the alkyne moiety towards nucleophilic attack. In the case of intramolecular cyclization, a tethered nucleophile attacks the activated alkyne, initiating the cyclization cascade.

Caption: Generalized catalytic cycle for silver-catalyzed intramolecular cyclization.

Experimental Workflow for a Silver-Catalyzed Reaction

The following diagram illustrates a typical experimental workflow for setting up and working up a silver-catalyzed organic reaction.

Caption: A typical experimental workflow for silver-catalyzed reactions.

Applications in Drug Development

The ability of silver catalysis to efficiently construct complex molecular scaffolds, particularly nitrogen-containing heterocycles, makes it a valuable tool in drug discovery and development.[14][15][16] Many biologically active molecules and approved drugs feature structural motifs that can be synthesized using silver-catalyzed methodologies.

For example, the synthesis of quinoline (B57606) derivatives, which are present in a number of antimalarial and antibacterial drugs, can be achieved through silver-mediated C-H activation and cyclization.[17] Similarly, the construction of spirocycles, a privileged scaffold in medicinal chemistry due to their three-dimensional nature, can be facilitated by silver-catalyzed tandem cyclizations.[18] The development of enantioselective silver-catalyzed reactions is particularly relevant for the synthesis of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect. While direct silver-catalyzed steps in the synthesis of blockbuster drugs are not as widely documented as those using other transition metals, the methodologies are increasingly being adopted for the synthesis of novel drug candidates and for the development of more efficient routes to existing pharmaceuticals. For instance, intermediates for the synthesis of chiral drug substances can be accessed through biocatalytic processes, and silver-based nanomaterials are also being explored for drug delivery applications.[19][20]

Conclusion

Silver-catalyzed organic reactions represent a dynamic and rapidly evolving field with significant potential for advancing organic synthesis and drug discovery. The unique reactivity of silver catalysts, coupled with their cost-effectiveness, positions them as a valuable alternative and complement to other transition metal catalysts. This guide has provided a comprehensive overview of key silver-catalyzed transformations, including C-H activation, cyclization, and asymmetric catalysis, supported by quantitative data and detailed experimental protocols. The visualization of mechanistic pathways and experimental workflows offers a practical framework for researchers to implement these powerful synthetic methods in their own laboratories. As our understanding of the underlying principles of silver catalysis continues to grow, we can anticipate the development of even more innovative and impactful applications in the synthesis of complex molecules, including the next generation of therapeutic agents.

References

- 1. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver catalyzed intramolecular cyclization for synthesis of 3-alkylideneoxindoles via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric silver-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Silver(I) as C-H bond activator in palladium-catalyzed C-H functionalization - American Chemical Society [acs.digitellinc.com]

- 9. Silver(I)‐Catalyzed Intramolecular Cyclizations of Epoxide‐Propargylic Esters to 1,4‐Oxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Silver-Catalyzed Asymmetric Aldol Reaction Using [research.amanote.com]

- 11. researchgate.net [researchgate.net]

- 12. ccspublishing.org.cn [ccspublishing.org.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Silver-catalyzed synthesis of nitrogen heterocycles: recent advancements [ouci.dntb.gov.ua]

- 16. Recent Trends in the Silver‐Catalyzed Synthesis of Nitrogen Heterocycles [ouci.dntb.gov.ua]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmaceutical Aspects of Green Synthesized Silver Nanoparticles: A Boon to Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Silver Trifluoromethanesulfonate as a Catalyst for Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver trifluoromethanesulfonate (B1224126) (AgOTf), also known as silver triflate, is a powerful and versatile Lewis acid catalyst widely employed in organic synthesis. Its application in glycosylation reactions has been particularly impactful, enabling the formation of glycosidic bonds under mild conditions with a broad range of glycosyl donors and acceptors. This document provides detailed application notes and protocols for utilizing AgOTf in glycosylation reactions, a critical process in the synthesis of oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics. AgOTf's ability to activate a diverse array of leaving groups makes it an invaluable tool for chemists working on the development of novel drugs and probing biological processes.

Core Principles of AgOTf Catalysis in Glycosylation

Silver trifluoromethanesulfonate promotes glycosylation by activating the glycosyl donor. The silver ion coordinates to the leaving group at the anomeric center, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor, forming the desired glycosidic linkage. The triflate counterion is weakly coordinating, which enhances the reactivity of the silver cation.

The general mechanism can be visualized as follows:

Caption: General mechanism of AgOTf-catalyzed glycosylation.

Applications and Data Presentation

AgOTf is compatible with a wide variety of glycosyl donors, making it a versatile catalyst in carbohydrate chemistry. The choice of donor and reaction conditions can influence the yield and stereoselectivity of the glycosylation.

Activation of Various Glycosyl Donors

This compound has been successfully used to activate a range of glycosyl donors.[1] Some common examples include:

-

Glycosyl Halides (Bromides and Chlorides): The classical Koenigs-Knorr reaction can be promoted by AgOTf.[1]

-

Thioglycosides: AgOTf, often in combination with a halonium source like N-iodosuccinimide (NIS) or iodine monochloride (ICl), is a highly effective promoter system for the activation of thioglycosides.[2]

-

Trichloroacetimidates: While typically activated by catalytic trimethylsilyl (B98337) triflate (TMSOTf), AgOTf can serve as a milder alternative, which can be beneficial when dealing with sensitive substrates.[1][3]

-

Glycosyl Sulfoxides: In conjunction with a co-catalyst like AuCl3, AgOTf can promote the glycosylation of anomeric sulfoxides.[4]

-

2-Alkoxy-glyco-[2,1-d]-2-oxazolines: AgOTf has been shown to be an efficient catalyst for glycosylation using these donors, helping to suppress side reactions.[5][6]

The following table summarizes representative yields for AgOTf-promoted glycosylations with different donor types.

| Glycosyl Donor Type | Co-catalyst/Promoter System | Glycosyl Acceptor | Yield (%) | Reference |

| Thioglycoside | ICl/AgOTf | Monosaccharide | 46-82 | [2] |

| Anomeric Sulfoxide | AuCl3/AgOTf | Primary Alcohol | Moderate to Good | [4] |

| 2-Alkoxy-glyco-[2,1-d]-2-oxazoline | AgOTf | Monosaccharide | Good | [5] |

| Glycosyl Iodide | AgOTf | Orthogonally Protected Acceptor | Not Specified | [7] |

| Sialyl Xanthate | IBr/AgOTf | Monosaccharide | up to 97 | [8] |

Experimental Protocols

The following are generalized protocols for AgOTf-catalyzed glycosylation. Researchers should optimize these conditions for their specific substrates.

General Experimental Workflow

Caption: A typical experimental workflow for AgOTf-catalyzed glycosylation.

Protocol 1: Glycosylation using Thioglycosides with ICl/AgOTf

This protocol is adapted from the work of Ercegovic et al.[2]

Materials:

-

Glycosyl donor (thioglycoside)

-

Glycosyl acceptor

-

This compound (AgOTf)

-

Iodine monochloride (ICl) solution (1.0 M in CH₂Cl₂)

-

Activated molecular sieves (4 Å)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

Procedure:

-

To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

-

Dissolve the solids in a mixture of anhydrous CH₂Cl₂ and CH₃CN.

-

Cool the mixture to the desired temperature (e.g., -40 °C).

-

In a separate flask, dissolve AgOTf in anhydrous CH₃CN.

-

Add the AgOTf solution to the reaction mixture, followed by the dropwise addition of the ICl solution.

-

Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with CH₂Cl₂.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.

Protocol 2: Glycosylation using 2-Alkoxy-glyco-[2,1-d]-2-oxazoline Donors

This protocol is based on the findings of Pertel et al.[5]

Materials:

-

2-Alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donor

-

Glycosyl acceptor

-

This compound (AgOTf)

-

Activated molecular sieves (4 Å)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

-

Add anhydrous CH₂Cl₂ and stir the suspension at room temperature.

-

Add AgOTf (an equimolar amount with respect to the donor is often optimal).[5]

-

Monitor the reaction by TLC. The reaction is typically carried out under mild, neutral conditions.[5]

-

Upon completion, quench the reaction by adding a few drops of triethylamine, followed by saturated aqueous NaHCO₃.

-

Filter the mixture through Celite, washing with CH₂Cl₂.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Troubleshooting and Considerations

-

Moisture Sensitivity: AgOTf and the glycosylation reaction intermediates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of activated molecular sieves is crucial.

-

Stoichiometry: The optimal ratio of AgOTf to the glycosyl donor may vary. It is often used in stoichiometric amounts or slight excess.[5]

-

Temperature Control: Reaction temperature can significantly impact stereoselectivity. Low temperatures often favor the formation of the kinetic product.

-

Side Reactions: Side reactions such as glycal formation or intermolecular aglycon transfer can occur.[6] Careful optimization of the catalyst system and reaction conditions can help to minimize these unwanted pathways.[5]

-

Stereoselectivity: The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the glycosyl donor (e.g., participating groups at C-2), the nature of the acceptor, the solvent, and the temperature.

Conclusion

This compound is a highly effective and versatile catalyst for a wide range of glycosylation reactions. Its ability to activate various glycosyl donors under mild conditions makes it an essential reagent in the synthesis of complex carbohydrates for applications in research, medicine, and materials science. By carefully selecting the appropriate glycosyl donor, co-catalyst system, and reaction conditions, researchers can leverage the power of AgOTf to achieve their synthetic goals.

References

- 1. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. AuCl3-AgOTf promoted O-glycosylation using anomeric sulfoxides as glycosyl donors at room temperature [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]